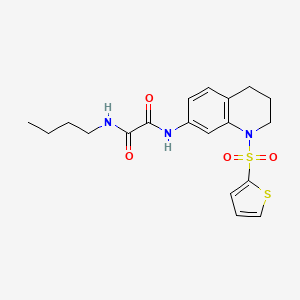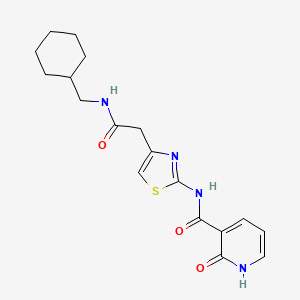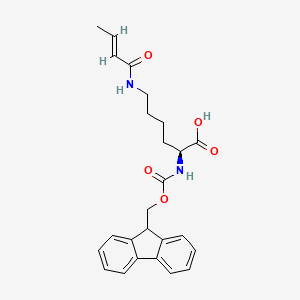![molecular formula C17H18N4O4 B2795006 N-((2-morpholinopyrimidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1796966-09-0](/img/structure/B2795006.png)
N-((2-morpholinopyrimidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-morpholinopyrimidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide, also known as MPBD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPBD is a synthetic molecule that belongs to the class of benzodioxole-containing compounds. It has been extensively studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
N-((2-morpholinopyrimidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide acts as a selective agonist for the M3 muscarinic receptor, which is a GPCR that is coupled to the Gq/11 signaling pathway. Upon binding to the receptor, this compound activates the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 and DAG then activate downstream signaling pathways, leading to various physiological responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including smooth muscle contraction, glandular secretion, and neuronal function. It has been used as a tool for studying the function of GPCRs and has been shown to be a potent and selective agonist for the M3 muscarinic receptor. This compound has also been shown to have potential therapeutic applications, including the treatment of urinary incontinence and other disorders related to smooth muscle contraction.
実験室実験の利点と制限
The advantages of using N-((2-morpholinopyrimidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide in lab experiments include its high potency and selectivity for the M3 muscarinic receptor, which allows for precise control over the activation of this receptor. This compound has also been shown to be stable and easy to handle in lab settings. However, one of the limitations of using this compound is its complex synthesis process, which requires expertise in organic chemistry. Additionally, this compound has not been extensively studied in vivo, and its potential side effects and toxicity are not well understood.
将来の方向性
There are several future directions for research on N-((2-morpholinopyrimidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide. One area of interest is the development of more efficient and cost-effective synthesis methods for this compound. Another area of interest is the use of this compound as a tool for studying the function of other GPCRs and their downstream signaling pathways. Additionally, more research is needed to understand the potential therapeutic applications of this compound, including its use in the treatment of urinary incontinence and other disorders related to smooth muscle contraction. Overall, this compound has significant potential for use in various fields of scientific research and warrants further investigation.
合成法
The synthesis of N-((2-morpholinopyrimidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide involves several steps, starting with the reaction of 2-(chloromethyl)-1,3-benzodioxole with 2-amino-4-morpholinopyrimidine in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to N-alkylation with N,N-dimethylformamide dimethyl acetal to form this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学的研究の応用
N-((2-morpholinopyrimidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a tool for studying the function of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that play a crucial role in cell signaling and are involved in numerous physiological processes. This compound has been shown to act as a selective agonist for the M3 muscarinic receptor, which is a GPCR that is involved in various physiological processes, including smooth muscle contraction, glandular secretion, and neuronal function.
特性
IUPAC Name |
N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c22-16(12-1-2-14-15(9-12)25-11-24-14)19-10-13-3-4-18-17(20-13)21-5-7-23-8-6-21/h1-4,9H,5-8,10-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVNXXWTAQYOTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=N2)CNC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-((2-methoxyethyl)amino)-3-(p-tolyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2794932.png)
![5'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4-dione](/img/structure/B2794933.png)



![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide](/img/structure/B2794941.png)
![rac-(4aS,7aS)-4-methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride](/img/no-structure.png)
![4-{[1-(3-Chloro-4-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2794944.png)
![3-[2-(4-Bromophenyl)-2-oxoethyl]-1H-pyridazin-6-one](/img/structure/B2794945.png)
![3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine](/img/structure/B2794946.png)